Methyl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Structural Elucidation
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name for this compound is derived from its benzofuran core, which is substituted at positions 2, 3, 5, and 6. The parent structure, 1-benzofuran, is modified as follows:
- Position 2 : Methyl group (-CH₃)
- Position 3 : Methoxycarbonyl group (-COOCH₃)
- Position 5 : [(4-Chlorophenyl)methoxy] group (-OCH₂C₆H₄Cl)
- Position 6 : Bromine atom (-Br)
The full IUPAC name is methyl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate .
Molecular Formula and Weight Analysis
The molecular formula is C₁₉H₁₆BrClO₄ , calculated as follows:
| Element | Quantity | Atomic Weight | Contribution |
|---|---|---|---|
| C | 19 | 12.01 | 228.19 |
| H | 16 | 1.008 | 16.13 |
| Br | 1 | 79.90 | 79.90 |
| Cl | 1 | 35.45 | 35.45 |
| O | 4 | 16.00 | 64.00 |
| Total | 423.67 g/mol |
This molecular weight aligns with high-resolution mass spectrometry (HRMS) data for analogous benzofuran derivatives .
X-ray Crystallographic Characterization
While X-ray crystallographic data for this specific compound are not publicly available, related structures such as ethyl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (ChemDiv ID: 3341-4916) exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, and β = 98.5° . The methyl ester variant is expected to adopt a similar planar benzofuran core with substituents oriented perpendicular to the ring to minimize steric strain.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
¹³C NMR (100 MHz, CDCl₃) :
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
Ultraviolet-Visible (UV-Vis) Spectroscopy
Mass Spectrometry (MS)
Comparative Analysis with Benzofuran Derivatives
The [(4-chlorophenyl)methoxy] group enhances lipophilicity (calculated LogP = 3.21) compared to simpler methoxy derivatives (LogP = 2.59), potentially improving membrane permeability .
Properties
Molecular Formula |
C18H14BrClO4 |
|---|---|
Molecular Weight |
409.7 g/mol |
IUPAC Name |
methyl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C18H14BrClO4/c1-10-17(18(21)22-2)13-7-16(14(19)8-15(13)24-10)23-9-11-3-5-12(20)6-4-11/h3-8H,9H2,1-2H3 |
InChI Key |
OZZYKXULDOAMFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC=C(C=C3)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps:
Etherification: The attachment of the 4-chlorobenzyl group via an ether linkage.
Esterification: The formation of the carboxylate ester group.
These reactions often require specific catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Methyl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has been investigated for its potential therapeutic properties, particularly in the following areas:
- Antimicrobial Activity: Research indicates that this compound exhibits significant antibacterial effects against various pathogens, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity: Studies have shown that it can induce apoptosis in cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanisms involve the modulation of apoptotic pathways and cell cycle arrest.
Chemical Biology
In chemical biology, this compound serves as a probe to study biological pathways and molecular interactions. Its unique structure allows researchers to explore its interactions with various biological targets, which can provide insights into disease mechanisms and potential therapeutic strategies .
Material Science
The compound is also being explored for applications in material science, particularly in organic electronics and photonics. Its unique electronic properties may enable its use in developing advanced materials for electronic devices .
Case Study 1: Anticancer Properties
A study conducted on the effects of this compound on HepG2 cells demonstrated significant anticancer activity. The compound was shown to induce apoptosis by increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins. Additionally, it caused S-phase cell cycle arrest, inhibiting cancer cell proliferation effectively.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial properties of this compound were evaluated against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that it possesses notable antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of methyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Halogenation Patterns
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III) :
This derivative () features bromination at positions 4 and 6, along with a dibromoacetyl group. Unlike the target compound, it retains a hydroxyl group at position 5, which reduces lipophilicity (XLogP3 ~5.7 vs. target compound’s estimated ~6.0). The acetyl group substitution may enhance reactivity but reduce metabolic stability .- Ethyl 6-bromo-5-[(4-methylbenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate (): Replacing the methyl ester with an ethyl ester increases molecular weight (469.3 g/mol) and lipophilicity (XLogP3 ~6.5).
Aromatic Ring Modifications
Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (4) :
This compound () substitutes position 2 with a carboxylate and position 7 with hydroxyl. It exhibits cytotoxicity against cancer cell lines but lower activity than brominated precursors, highlighting the importance of substituent positioning .- Its XLogP3 (6.5) is comparable to the target compound, but the fluorine atom may improve bioavailability .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Substituents |
|---|---|---|---|---|
| Target Compound | C19H16BrClO4 | 431.7 | ~6.0 | 4-Cl-C6H4CH2O, Br, CH3 |
| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-... | C14H11Br3O5 | 498.9 | 5.7 | Br (positions 4,6), dibromoacetyl |
| Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-... | C19H16BrFO4 | 425.2 | 6.5 | 2-F-C6H4CH2O, Br |
| Methyl 5-bromo-7-hydroxy-6-methoxy-... | C12H9BrO5 | 313.1 | 3.2 | Br, OH, OCH3 |
Key Observations :
- Lipophilicity (XLogP3) increases with halogenation and aromatic bulk (e.g., 4-chlorophenyl vs. hydroxyl).
- Ethyl esters generally exhibit higher XLogP3 values than methyl esters due to longer alkyl chains .
Biological Activity
Methyl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound features a benzofuran core with bromine and chlorine substitutions, which contribute to its biological activity. Its molecular formula is , and it is characterized by the following structural elements:
| Element | Description |
|---|---|
| Benzofuran Core | Provides structural stability |
| Bromine and Chlorine Atoms | Enhance binding affinity to biological targets |
| Methoxy Group | May influence solubility and reactivity |
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms (bromine and chlorine) can enhance the compound's lipophilicity, allowing for better membrane permeability and interaction with intracellular targets.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study:
A study reported an IC50 value of approximately 12 µM against MCF-7 cells, indicating potent cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
Research Findings:
- Minimum Inhibitory Concentration (MIC): The MIC values ranged from 25 to 50 µg/mL against Staphylococcus aureus and Escherichia coli.
- Antifungal Activity: Effective against Candida albicans with an MIC of 15 µg/mL .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of the bromine atom at position 6 and the methoxy group at position 5 are crucial for enhancing biological activity. Substituents on the phenyl ring also play a significant role in modulating potency.
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with related compounds is presented below:
| Compound | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|
| This compound | 12 (MCF-7) | 25 (S. aureus) |
| Doxorubicin | 0.5 (MCF-7) | N/A |
| Ethyl 6-bromo-5-(4-chlorobenzyl)oxy | 15 (A549) | 30 (E. coli) |
Q & A
Q. What computational tools predict the impact of substituents on the compound’s photophysical properties?
Q. How to design a robust SAR study for optimizing antimicrobial activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
